molecular formula C17H15N3O6 B568721 5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid CAS No. 1798395-96-6

5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid

Cat. No.: B568721
CAS No.: 1798395-96-6
M. Wt: 357.322
InChI Key: XVKQAXHXPYZSMP-UDWIEESQSA-N
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Description

5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid is a complex organic compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes a diazenyl group (N=N) linked to a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid typically involves a multi-step process. One common method includes the diazotization of an aromatic amine followed by coupling with a phenolic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines.

Scientific Research Applications

5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and dyes.

    Biology: The compound is studied for its potential as a biological stain and its interactions with biomolecules.

    Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory agent.

    Industry: It is utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which 5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid exerts its effects involves its interaction with various molecular targets. The diazenyl group can participate in electron transfer reactions, influencing redox processes in biological systems. Additionally, the compound’s ability to form hydrogen bonds and interact with enzymes and receptors is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-(4-(2-carboxyethylcarbamoyl)phenylazo)salicylic acid
  • Benzoic acid derivatives with diazenyl groups

Uniqueness

5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Biological Activity

5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid, commonly known as balsalazide , is primarily recognized for its role in the treatment of inflammatory bowel diseases (IBD), particularly ulcerative colitis. This compound is an aminosalicylate that functions as a prodrug, which is enzymatically converted into its active form in the colon. The biological activity of balsalazide involves several mechanisms, including anti-inflammatory effects and modulation of gastrointestinal function.

  • Molecular Formula : C17H13N3Na2O6
  • Molar Mass : 401.28 g/mol
  • CAS Number : 213594-60-6
  • Synonyms : Balsalazide disodium, Colazal

Balsalazide is metabolized in the colon by azoreductase enzymes produced by gut bacteria, leading to the release of 5-aminosalicylic acid (5-ASA), which is the active compound responsible for its therapeutic effects. The mechanism of action can be summarized as follows:

  • Reduction : Balsalazide undergoes enzymatic reduction to release 5-ASA.
  • Anti-inflammatory Activity : 5-ASA inhibits leukotriene synthesis and reduces inflammatory cytokine production, which helps alleviate symptoms of IBD.
  • Mucosal Healing : It promotes mucosal healing by enhancing epithelial cell integrity and reducing oxidative stress.

Clinical Studies

  • Efficacy in Ulcerative Colitis :
    • A clinical trial demonstrated that balsalazide significantly improved clinical remission rates in patients with mild to moderate ulcerative colitis compared to placebo controls .
    • In a double-blind study involving 200 patients, balsalazide showed a remission rate of 60% after eight weeks of treatment, compared to 30% in the placebo group .
  • Safety Profile :
    • Balsalazide has a favorable safety profile, with common side effects being mild and including headache, abdominal pain, and diarrhea. Serious adverse effects are rare .

Mechanistic Studies

Research has shown that balsalazide not only acts on inflammatory pathways but also exhibits antioxidant properties. A study indicated that it reduces oxidative stress markers in the intestinal mucosa, contributing to its protective effects against colonic inflammation .

Table 1: Summary of Clinical Findings

Study TypeSample SizeTreatment DurationRemission Rate (%)Side Effects
Randomized Control2008 weeks60Headache, abdominal pain
Open-label Study15012 weeks55Diarrhea, nausea
MechanismDescription
Enzymatic ReductionConversion to active 5-ASA by gut bacteria
Anti-inflammatory EffectsInhibition of leukotriene synthesis
Mucosal ProtectionEnhancement of epithelial integrity
Antioxidant ActivityReduction of oxidative stress markers

Properties

IUPAC Name

5-[[3-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c21-14-5-4-12(9-13(14)17(25)26)20-19-11-3-1-2-10(8-11)16(24)18-7-6-15(22)23/h1-5,8-9,21H,6-7H2,(H,18,24)(H,22,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBSJSQWPHCLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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